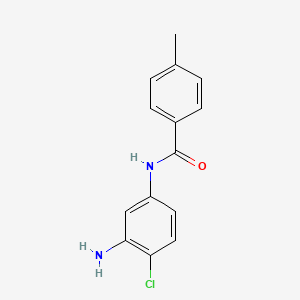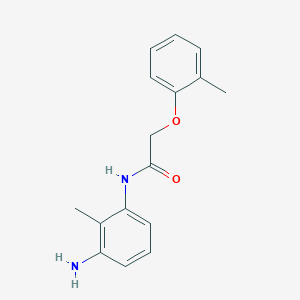
Hexadecylphosphonic acid
概要
説明
Hexadecylphosphonic acid (HDPA) is an alkyl phosphonic acid that forms a self-assembled monolayer (SAM) for the surface modification of metal oxide nanostructures . It is used in various applications due to its structural analogy with the phosphate moiety or its coordination or supramolecular properties .
Synthesis Analysis
The synthesis of phosphonic acids can be achieved through various methods. One of the most efficient methods is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, a two-step reaction that involves bromotrimethylsilane followed by methanolysis .
Molecular Structure Analysis
The empirical formula of HDPA is C16H35O3P . It has a molecular weight of 306.42 g/mol . The structure of HDPA includes a long hydrocarbon chain (hexadecyl group) attached to a phosphonic acid group .
Physical And Chemical Properties Analysis
HDPA is a solid substance with a melting point of 93 °C . It is stored at a temperature of +4 °C . More detailed physical and chemical properties are not available in the retrieved sources.
科学的研究の応用
Microcontact Printing
HDPA can form a resist on metal substrates, which is useful for microcontact printing . This application is significant in the field of microfabrication, where HDPA can create patterns for electronic or optical devices .
Dielectric Hybrids for Organic Transistors
HDPA is used as a self-assembled monolayer (SAM) for the development of dielectric hybrids. These hybrids are crucial for surface-controlled organic transistors , which are components in flexible electronics and organic light-emitting diodes (OLEDs) .
Surface Modification of Metal Oxides
As an alkyl phosphonic acid, HDPA forms SAMs that modify the surface of metal oxide nanostructures. This modification is essential for various nanotechnology applications, including sensors and catalysis .
Tribology in Metal Forming
HDPA has been demonstrated to provide excellent tribological behavior when used as a functionalisation technique on ferritic stainless steel. This application is particularly relevant in metal forming processes, where reducing friction and wear is critical .
Lubrication Films on Titanium Alloys
In tribological studies, HDPA films formed on Ti6Al4V titanium alloys have shown to significantly improve their lubrication properties. This has implications for their use in biomedical implants and aerospace components .
Safety and Hazards
将来の方向性
HDPA has been used for the surface modification of metal oxide nanostructures . It has shown excellent tribological behavior when formed on titanium alloy . It is also used in the production and modification of nanoparticles . These applications suggest potential future directions in surface modification and nanoparticle research.
作用機序
Target of Action
Hexadecylphosphonic acid (HDPA) primarily targets metal oxide nanostructures . It forms a self-assembled monolayer (SAM) on these structures, which plays a crucial role in surface modification .
Mode of Action
HDPA interacts with its targets by forming a self-assembled monolayer (SAM) on the surface of metal oxide nanostructures . This interaction results in significant changes to the surface properties of the nanostructures, enabling them to be used in various applications such as microcontact printing and the development of a dielectric hybrid for surface-controlled organic transistors .
Biochemical Pathways
It’s known that phosphonic acids, to which hdpa belongs, can mimic phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes
Pharmacokinetics
It’s known that hdpa is a solid substance with a molecular weight of 30642 . Its storage temperature is 2-8°C , indicating that it’s stable under cool conditions. More research is needed to fully understand the pharmacokinetics of HDPA.
Result of Action
The primary result of HDPA’s action is the formation of a SAM on the surface of metal oxide nanostructures . This surface modification enhances the properties of the nanostructures, making them suitable for various applications .
Action Environment
The action of HDPA is influenced by environmental factors such as temperature. It’s stored at a temperature of 2-8°C , suggesting that it’s stable under cool conditions.
特性
IUPAC Name |
hexadecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPSFRXPDJVJMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549385 | |
| Record name | Hexadecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecylphosphonic acid | |
CAS RN |
4721-17-9 | |
| Record name | P-Hexadecylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4721-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecylphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amine](/img/structure/B1340345.png)

![4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1340347.png)
![3-[(4-Fluorophenyl)methyl]azetidine](/img/structure/B1340349.png)
![3-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1340351.png)




![2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide](/img/structure/B1340374.png)